![molecular formula C17H20N6O2 B560178 eFT508 CAS No. 1849590-01-7](/img/structure/B560178.png)
eFT508
Description
eFT508, also known as Tomivosertib, is a potent, highly selective, and orally bioavailable inhibitor of Mitogen-Activated Protein Kinase Interacting Kinases (MNK) 1 and 2 . It has been studied in patients with solid tumors and lymphoma .
Chemical Reactions Analysis
eFT508 has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and other key effector proteins, including hnRNPA1 and PSF . This leads to a dose-dependent reduction in eIF4E phosphorylation at serine 209 .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
Tomivosertib has been tested in a Phase 2 KICKSTART trial combined with Pembrolizumab as a frontline treatment for patients with non-small cell lung cancer (NSCLC) with PD-L1 ≥50% . However, the results did not meet the pre-specified threshold of p≤0.2 . The median progression-free survival (PFS) was 13.0 weeks in the tomivosertib plus pembrolizumab arm and 11.7 weeks in the placebo plus pembrolizumab arm .
Solid Tumors
Tomivosertib is being investigated in combination with inhibitors of PD-1 and programmed cell death ligand 1 (PD-L1) to treat metastatic solid tumors .
Acute Myeloid Leukemia (AML)
Tomivosertib exhibits potent anti-leukemic properties on AML cells . It supports the development of clinical translational efforts involving the use of this drug, alone or in combination with other therapies for the treatment of AML .
Investigator-Sponsored Trial in AML
Tomivosertib is currently being evaluated in an investigator-sponsored trial in AML .
Combination with Pembrolizumab
Tomivosertib has been combined with Pembrolizumab in subjects with PD-L1 positive NSCLC .
Combination with Pemetrexed
Tomivosertib has been tested in combination with Pemetrexed .
properties
IUPAC Name |
6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBYUWLRDZAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022534 | |
Record name | Tomivosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tomivosertib | |
CAS RN |
1849590-01-7 | |
Record name | Tomivosertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomivosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tomivosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOMIVOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.